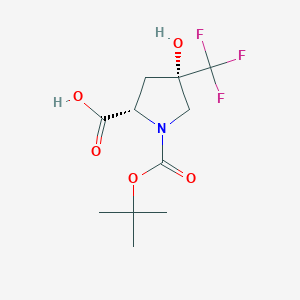
2-methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide, also known as MP-10, is a small molecule that has gained attention in recent years due to its potential as a therapeutic agent. It belongs to the class of compounds known as sulfonamides, which are widely used in medicine as antibiotics and diuretics. MP-10 has shown promise in treating a variety of conditions, including cancer, inflammation, and neurodegenerative diseases.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
A study on zinc phthalocyanine derivatives, including compounds with benzenesulfonamide groups, highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Catalysis in Organic Synthesis
Research on sulfonated Schiff base copper(II) complexes as catalysts for alcohol oxidation demonstrates the utility of benzenesulfonamide derivatives in selective catalysis. These complexes were effective in transforming alcohols into aldehydes and ketones, highlighting their role in organic synthesis (Hazra et al., 2015).
Antitumor Activity
Sulfonamide-focused libraries have identified compounds, including benzenesulfonamide derivatives, as potent cell cycle inhibitors with clinical trial potential for antitumor activity. These compounds disrupted tubulin polymerization or affected cell cycle phases, offering insights into their mechanism of action against cancer (Owa et al., 2002).
Synthesis and Structural Analysis
Studies on the synthesis and crystal structures of benzenesulfonamide derivatives provide insights into their chemical properties and potential applications in designing new therapeutic agents. The structural analysis helps understand the molecular interactions and stability of these compounds (Rodrigues et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been found to target the anaplastic lymphoma kinase (alk) . ALK is a validated therapeutic target for treating certain types of non-small cell lung cancer .
Mode of Action
Compounds with similar structures have been identified as alk inhibitors . These inhibitors typically work by binding to the kinase domain of ALK, thereby inhibiting its tyrosine kinase activity .
Biochemical Pathways
Alk inhibitors generally affect pathways related to cell growth and proliferation . By inhibiting ALK, these compounds can disrupt these pathways and potentially halt the growth of cancer cells .
Result of Action
Alk inhibitors, in general, can lead to the death of cancer cells that rely on alk for growth and survival .
Propriétés
IUPAC Name |
2-methoxy-N-[4-(3-methoxypiperidin-1-yl)phenyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15-6-11-19(26-3)20(13-15)27(23,24)21-16-7-9-17(10-8-16)22-12-4-5-18(14-22)25-2/h6-11,13,18,21H,4-5,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMWDROUPZYQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


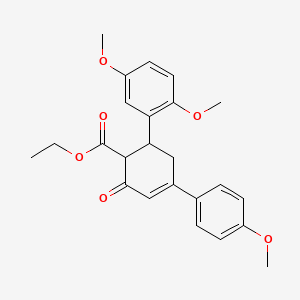
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2693407.png)
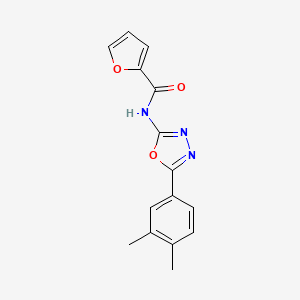
![tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B2693411.png)
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2693413.png)
![(NE)-N-[(5-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2693415.png)

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2693419.png)

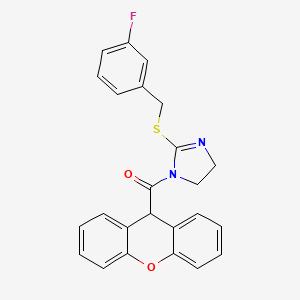
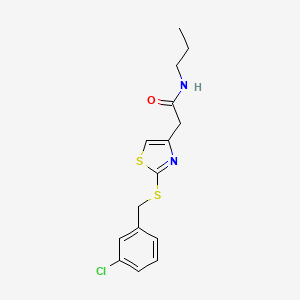
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2693425.png)
